molecular formula C7H15N3O4 B12523902 1-(2-Hydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate CAS No. 753009-14-2

1-(2-Hydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate

Cat. No.: B12523902
CAS No.: 753009-14-2
M. Wt: 205.21 g/mol
InChI Key: ZWUDECVWBISACM-UHFFFAOYSA-O
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Description

1-(2-Hydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate is a quaternary ammonium compound with a unique structure that includes a hydroxypropyl group and a nitrate anion

Preparation Methods

The synthesis of 1-(2-Hydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate typically involves the alkylation of a tertiary amine. One common method is the reaction of 1-methylimidazole with 2-chloropropanol in the presence of a base, followed by the addition of nitric acid to form the nitrate salt. The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Solvent: Polar solvents like water or ethanol

    Reaction Time: Several hours to overnight

Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-(2-Hydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions are less common due to the stability of the quaternary ammonium structure.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxypropyl group.

Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products depend on the specific reaction conditions but often include modified imidazolium salts.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and as an ionic liquid in various reactions.

    Biology: Investigated for its antimicrobial properties and potential use in disinfectants.

    Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt microbial cell membranes, leading to cell lysis. Additionally, the hydroxypropyl group can enhance solubility and facilitate the transport of the compound across biological barriers.

Comparison with Similar Compounds

Similar compounds include other quaternary ammonium salts such as benzalkonium chloride and cetyltrimethylammonium bromide. Compared to these compounds, 1-(2-Hydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate offers unique properties such as enhanced solubility and specific reactivity due to the hydroxypropyl group. This makes it particularly useful in applications requiring high solubility and stability.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and properties make it a valuable tool in research and development across multiple fields.

Properties

CAS No.

753009-14-2

Molecular Formula

C7H15N3O4

Molecular Weight

205.21 g/mol

IUPAC Name

1-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)propan-2-ol;nitrate

InChI

InChI=1S/C7H14N2O.NO3/c1-7(10)5-9-4-3-8(2)6-9;2-1(3)4/h3-4,7,10H,5-6H2,1-2H3;/q;-1/p+1

InChI Key

ZWUDECVWBISACM-UHFFFAOYSA-O

Canonical SMILES

CC(C[NH+]1CN(C=C1)C)O.[N+](=O)([O-])[O-]

Origin of Product

United States

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